molecular formula C10H19Cl2N B15191106 N-(2'-Chloroethyl)heliotridane chloride CAS No. 60198-90-5

N-(2'-Chloroethyl)heliotridane chloride

Cat. No.: B15191106
CAS No.: 60198-90-5
M. Wt: 224.17 g/mol
InChI Key: PHFSKZMNFRPGFV-WERZMDRISA-M
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Description

N-(2'-Chloroethyl)heliotridane chloride is a specialized chiral molecule of significant interest in advanced neuroscience and pharmacological research. This compound is hypothesized to act as a molecular scaffold for the investigation of neurodegenerative pathways, given the structural relevance of the heliotridane core found in certain neuroactive natural products. The 2-chloroethyl moiety is a key functional group, well-documented in medicinal chemistry as a versatile intermediate for further synthetic elaboration, enabling researchers to develop targeted ligands for central nervous system (CNS) receptors . The primary research value of this compound lies in its potential application for studying receptor binding interactions and its utility as a key synthetic precursor. It is strictly intended for use in controlled laboratory environments to facilitate the development of novel therapeutic agents and probe complex biochemical mechanisms. This product is offered with a guarantee of high purity and consistency, which is critical for obtaining reliable and reproducible experimental results. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60198-90-5

Molecular Formula

C10H19Cl2N

Molecular Weight

224.17 g/mol

IUPAC Name

(1S,8S)-4-(2-chloroethyl)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium;chloride

InChI

InChI=1S/C10H19ClN.ClH/c1-9-4-7-12(8-5-11)6-2-3-10(9)12;/h9-10H,2-8H2,1H3;1H/q+1;/p-1/t9-,10-,12?;/m0./s1

InChI Key

PHFSKZMNFRPGFV-WERZMDRISA-M

Isomeric SMILES

C[C@H]1CC[N+]2([C@H]1CCC2)CCCl.[Cl-]

Canonical SMILES

CC1CC[N+]2(C1CCC2)CCCl.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Chloroethyl Heliotridane Chloride and Analogues

Stereoselective and Enantioselective Synthesis of the Heliotridane (B1248650) Scaffold

The asymmetric synthesis of the heliotridane scaffold is a critical first step, as the stereochemistry of the final compound is determined at this stage. Numerous methodologies have been developed to achieve high levels of stereocontrol, affording access to specific enantiomers of the bicyclic core.

Key strategies include:

L-Proline Catalyzed Reactions: L-proline serves as a remarkable catalyst in the stereoselective formation of cross-aldol products, which are key intermediates in some synthetic routes toward (-)-heliotridane. chemicalbook.com The mechanism involves the formation of an enamine, which is the rate-determining step, followed by the formation of an iminium ion and subsequent hydrolysis to yield the aldol (B89426) product with high stereoselectivity. chemicalbook.com

Intramolecular Cyclization Reactions: A common approach involves the cyclization of a suitably functionalized pyrrolidine (B122466) derivative. For example, a 5-exo-trig cyclization of an acyclic precursor prepared from an alcohol via tosylation and substitution with pyrrolidine can furnish the heliotridane skeleton in good yields. chemicalbook.com

Organocuprate Chemistry: The use of α-(N-carbamoyl) alkylcuprate chemistry has been successfully applied to the synthesis of heliotridane. chemicalbook.com This involves the conversion of an alkynyl alcohol to a vinyl iodide derivative, which then reacts with an N-Boc protected pyrrolidinyl cuprate (B13416276) intermediate. Subsequent deprotection and cyclization lead to the desired scaffold. chemicalbook.com

Asymmetric Friedel-Crafts Reactions: To generate optically active heliotridane analogues, such as trifluoromethylated derivatives, a catalytic asymmetric Friedel-Crafts reaction between β-CF₃ acrylates and pyrroles has been employed. chemicalbook.comnih.gov This reaction, catalyzed by chiral complexes like (R,R)-4,6-dibenzofurandiyl-2,2-bis(4-phenyloxazoline), can produce chiral adducts in high yields (90–99%) and with excellent enantiomeric excess (ee) values (up to 99% ee). chemicalbook.comnih.gov

1,3-Dipolar Cycloaddition: A highly selective 1,3-dipolar cycloaddition of a chiral pyrroline (B1223166) N-oxide with an appropriate dipolarophile represents another efficient method for constructing the pyrrolizidine (B1209537) core with defined stereochemistry. rsc.org

The following table summarizes various approaches to the synthesis of the heliotridane scaffold.

Synthetic Strategy Key Reagents/Catalysts Key Intermediates Stereocontrol Reference(s)
Asymmetric Aldol Reaction L-Proline Cross aldol product High chemicalbook.com
5-exo-trig Cyclization Bu₃SnH, AIBN Pyrrolidine-substituted tosylate Good chemicalbook.com
Organocuprate Addition N-Boc protected pyrrolidinyl cuprate Vinylation product High chemicalbook.com
Asymmetric Friedel-Crafts Chiral Ph-dbfox/Zn(NTf₂)₂ complex Chiral trifluoromethyl pyrrole (B145914) derivative Excellent (up to 99% ee) chemicalbook.comnih.gov

Functionalization of the Heliotridane Core for N-(2'-Chloroethyl) Moiety Introduction

The plausible and well-precedented synthetic route involves:

N-Hydroxyethylation: The heliotridane base is first reacted with a 2-haloethanol, typically 2-chloroethanol (B45725), in a suitable solvent like toluene. chemicalbook.comchemicalbook.com This nucleophilic substitution reaction yields N-(2'-hydroxyethyl)heliotridane.

Chlorination: The resulting alcohol is then converted to the corresponding chloride. A standard and effective method for this transformation is the reaction with thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.comguidechem.com This step replaces the hydroxyl group with a chlorine atom, yielding the N-(2'-chloroethyl)heliotridane derivative. The product is typically isolated as its stable hydrochloride salt. chemicalbook.comchemicalbook.com

This two-step process is well-documented for the synthesis of the closely related compound, 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, from pyrrolidine and 2-chloroethanol, demonstrating its applicability to saturated nitrogen heterocycles. chemicalbook.comchemicalbook.comguidechem.com

Optimization of N-Alkylation Protocols with 2-Chloroethyl Precursors

The efficiency of the N-alkylation process can be maximized by optimizing several key reaction parameters. The goal is to ensure high conversion, minimize the formation of byproducts, and facilitate product isolation.

Key optimization parameters include:

Reagent Selection: For the chlorination step, thionyl chloride is a common and effective reagent. chemicalbook.comguidechem.com The choice of the initial alkylating agent in the two-step process (e.g., 2-chloroethanol vs. 2-bromoethanol) can influence reaction rates, but 2-chloroethanol is often used. chemicalbook.com

Solvent and Temperature: The initial N-hydroxyethylation is often performed by heating the reactants under reflux in a solvent like toluene. chemicalbook.comchemicalbook.com The subsequent chlorination with thionyl chloride can be carried out at reflux, and the excess thionyl chloride can often serve as the solvent. chemicalbook.comguidechem.com

Stoichiometry: Careful control of the molar ratios of heliotridane, 2-chloroethanol, and thionyl chloride is essential to drive the reaction to completion and avoid unwanted side products. An excess of the alkylating or chlorinating agent may be used to ensure full conversion of the starting material.

Workup and Purification: The final product, N-(2'-Chloroethyl)heliotridane chloride, is a salt, which facilitates its purification. After the reaction, excess reagents are removed, often under reduced pressure. chemicalbook.comguidechem.com The crude product can then be purified by recrystallization from a suitable solvent system, such as isopropanol/di-isopropyl ether or anhydrous ethanol (B145695), to yield the pure crystalline solid. chemicalbook.comchemicalbook.com

The table below outlines typical conditions for the analogous synthesis of 1-(2-chloroethyl)pyrrolidine hydrochloride, which informs the optimization for the heliotridane derivative.

Step Reagent(s) Solvent Temperature Purification Reference(s)
N-Hydroxyethylation Pyrrolidine, 2-Chloroethanol Toluene Reflux N/A (Intermediate) chemicalbook.comchemicalbook.com

Synthesis of this compound Analogues

The synthesis of analogues is crucial for mechanistic studies and for understanding how structural modifications impact the compound's properties. This can involve altering the core scaffold, changing the N-substituent, or introducing isotopic labels.

Modification of the bicyclic pyrrolizidine core can lead to novel analogues. Synthetic strategies developed for other pyrrolizidine alkaloids can be adapted for this purpose. For instance, multicomponent [3+2] cycloaddition reactions provide a powerful tool for constructing highly substituted, novel spiro-pyrrolizidine systems. nih.gov This involves the reaction of an azomethine ylide (generated in situ from an amino acid like L-proline) with a dipolarophile, leading to complex hybrid structures. nih.gov Furthermore, synthetic routes targeting polyhydroxylated pyrrolizidine alkaloids like alexine (B40350) demonstrate methods for introducing multiple stereocenters and functional groups onto the ring system, which could then be subjected to N-alkylation. nih.govkib.ac.cn

The nitrogen atom of the heliotridane scaffold can be functionalized with a wide variety of substituents other than the 2-chloroethyl group. Standard N-alkylation reactions using different alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be used to synthesize a range of quaternary pyrrolizidinium salts. core.ac.uk This allows for systematic variation of the steric and electronic properties of the N-substituent. Additionally, greener and safer alkylating agents, such as propylene (B89431) carbonate, have been developed for the N-alkylation of various N-heterocycles, offering an alternative to traditional alkyl halides. nih.gov

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of labeled this compound can be achieved through two primary strategies:

Labeled Heliotridane Scaffold: The core ring system can be synthesized using isotopically labeled precursors. The biosynthesis of pyrrolizidine alkaloids proceeds from precursors like putrescine (1,4-diaminobutane). gla.ac.uknih.gov By using putrescine labeled with stable isotopes such as ¹³C, ²H (deuterium), or ¹⁵N, a labeled heliotridane scaffold can be produced. gla.ac.uk This labeled scaffold can then be N-alkylated as previously described to yield the final labeled product.

Labeled N-Substituent: Alternatively, the isotopic label can be incorporated into the N-(2'-chloroethyl) moiety. This would involve using a labeled alkylating agent, such as ¹³C- or ¹⁴C-labeled 2-chloroethanol or 1-bromo-2-chloroethane, in the N-alkylation step. For example, feeding experiments with [1,4-¹⁴C]putrescine have been used to produce ¹⁴C-labeled pyrrolizidine alkaloids for metabolic studies. core.ac.ukrsc.org A similar synthetic (non-biosynthetic) approach using labeled starting materials would provide the desired analogue for in vitro mechanistic investigations.

Advanced Synthetic Transformations and Novel Derivatization Approaches

The synthesis of this compound and its analogs represents a significant area of interest in medicinal and synthetic chemistry, driven by the potential biological activity of functionalized pyrrolizidine alkaloids. While direct synthetic routes to this specific compound are not extensively documented in publicly available literature, its synthesis can be conceptualized through established methodologies for the construction of the heliotridane core, followed by strategic N-alkylation and functional group manipulation. Advanced synthetic transformations and novel derivatization approaches can then be applied to generate a library of analogs with diverse physicochemical properties.

A plausible synthetic strategy for this compound involves a multi-step sequence commencing with the synthesis of the heliotridane nucleus. Various methods have been reported for the asymmetric synthesis of chiral pyrrolizidine alkaloids such as heliotridane, often starting from chiral precursors like L-proline or employing asymmetric catalysis. rsc.orgrsc.org One such approach involves the diastereoselective synthesis of substituted pyrrolidines followed by cyclization to form the bicyclic heliotridane skeleton.

Following the successful synthesis of the heliotridane core, the subsequent key transformation is the introduction of the N-(2'-chloroethyl) moiety. This is typically achieved through N-alkylation of the secondary amine of the heliotridane. A common and effective method for this transformation is the reaction with a suitable two-carbon electrophile. A strategic approach involves a two-step process: initial N-alkylation with 2-bromoethanol (B42945) or ethylene (B1197577) oxide to yield N-(2'-hydroxyethyl)heliotridane, followed by the conversion of the terminal hydroxyl group to a chloride.

The conversion of the hydroxyl group in N-(2'-hydroxyethyl)heliotridane to the corresponding chloride is a critical step. Several reagents are available for this transformation, with thionyl chloride (SOCl₂) being a common choice for its efficacy in converting primary alcohols to alkyl chlorides. google.comcommonorganicchemistry.comlibretexts.org The reaction mechanism typically proceeds through a chlorosulfite ester intermediate. The use of pyridine (B92270) in this reaction can influence the stereochemical outcome, often leading to an S\N2 reaction with inversion of configuration. libretexts.org Alternative, milder conditions can be achieved using sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). commonorganicchemistry.com Another approach involves the use of hydrochloric acid, which can be effective, especially under flow chemistry conditions that allow for higher temperatures and pressures to drive the reaction to completion. tue.nl The final step in the synthesis is the formation of the hydrochloride salt, which can be accomplished by treating the free base with hydrogen chloride in an appropriate solvent.

Novel derivatization of this compound can be explored to generate analogs with potentially enhanced or modified biological activities. These derivatization strategies can target the tertiary amine, the alkyl chloride moiety, or the pyrrolizidine ring itself.

Table 1: Proposed Advanced Synthetic Transformations for N-(2'-Chloroethyl)heliotridane Analogs

TransformationReagents and ConditionsTarget MoietyPotential Analog
QuaternizationAlkyl halides (e.g., CH₃I, C₂H₅Br) in a polar aprotic solventTertiary AmineN-Alkyl-N-(2'-chloroethyl)heliotridanium halides
Nucleophilic SubstitutionAzides (e.g., NaN₃), Amines (e.g., R₂NH), Thiols (e.g., RSH)Alkyl ChlorideN-(2'-Azidoethyl)heliotridane, N-(2'-Aminoethyl)heliotridane derivatives, N-(2'-Thioethyl)heliotridane derivatives
Ring ModificationOxidation, Reduction, or Functionalization of the pyrrolizidine coreHeliotridane RingHydroxylated, carbonylated, or otherwise substituted heliotridane analogs

Further derivatization can be achieved through nucleophilic substitution reactions at the terminal chloride of the N-(2'-chloroethyl) side chain. This allows for the introduction of a wide array of functional groups. For instance, reaction with sodium azide (B81097) would yield the corresponding N-(2'-azidoethyl)heliotridane, which can be further reduced to the primary amine, N-(2'-aminoethyl)heliotridane. This primary amine can then serve as a handle for further functionalization, such as acylation or reductive amination, to introduce diverse side chains.

Another avenue for derivatization involves the quaternization of the tertiary nitrogen of the heliotridane ring. Reaction with various alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. These charged analogs would exhibit significantly different solubility and pharmacokinetic profiles compared to the parent tertiary amine.

Advanced synthetic transformations can also be applied to modify the heliotridane ring itself. While potentially more complex, selective oxidation or reduction reactions, or the introduction of substituents on the carbon framework, could lead to novel classes of analogs. For example, catalytic asymmetric Friedel-Crafts alkylation has been used to synthesize chiral trifluoromethylated heliotridane, demonstrating the feasibility of introducing complex substituents onto the core structure. rsc.orgrsc.orgnitech.ac.jp

The exploration of these advanced synthetic transformations and novel derivatization approaches is crucial for developing a comprehensive understanding of the structure-activity relationships of this compound and its analogs.

Following a comprehensive search of available scientific literature, it has been determined that there is no publicly accessible research or data specifically detailing the molecular and cellular mechanisms of action for the chemical compound “this compound.” Searches for its alkylating properties, interactions with biomolecules such as DNA and proteins, and its potential effects on enzymatic activities, including acetylcholinesterase, did not yield any specific findings.

The absence of information in scientific databases and research publications prevents the generation of a scientifically accurate article on the topics outlined. The requested sections and subsections, such as DNA adduct formation, protein alkylation, and enzyme inhibition mechanisms, require specific experimental data and analysis that are not available for this particular compound.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content based on existing knowledge. Any attempt to do so would be speculative and would not adhere to the required standards of scientific rigor.

Molecular and Cellular Mechanisms of Action

Cellular Uptake, Intracellular Trafficking, and Compartmentalization

Information regarding the mechanisms by which N-(2'-Chloroethyl)heliotridane chloride might enter cells, how it is transported within the cell, and where it may accumulate is not available in published research. The processes of cellular uptake and trafficking are fundamental to a compound's biological activity. nih.gov

Impact on Key Biochemical Processes and Pathways

The effect of this compound on biochemical processes and pathways has not been documented. The presence of the reactive 2-chloroethyl group suggests a potential for alkylating biological macromolecules, a mechanism seen in some anticancer agents. nih.govnih.gov However, without specific studies, it is impossible to determine which, if any, biochemical pathways are affected by this compound.

Due to the absence of specific research on this compound, no data tables can be generated.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating N-(2'-Chloroethyl) Moiety Structural Features with Biological Activity

The N-(2'-chloroethyl) moiety is a well-established pharmacophore responsible for the alkylating properties of numerous anticancer agents, most notably the nitrogen mustards. Its biological activity is primarily attributed to the formation of a highly reactive aziridinium (B1262131) ion intermediate. This process is initiated by an intramolecular cyclization, where the nitrogen atom of the heliotridane (B1248650) ring attacks the carbon atom bearing the chlorine, displacing the chloride ion. The resulting strained three-membered aziridinium ring is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules, particularly DNA.

The key structural features of the N-(2'-chloroethyl) group that correlate with its biological activity include:

The presence of the chlorine atom: The chlorine is an excellent leaving group, facilitating the formation of the aziridinium ion. Replacing chlorine with less reactive halogens, such as bromine or iodine, can modulate the rate of aziridinium ion formation and, consequently, the alkylating potency.

The two-carbon ethyl linker: The length of the alkyl chain is critical. A two-carbon linker allows for the formation of the stable, albeit highly reactive, three-membered aziridinium ring. Shortening or lengthening this chain would either prevent or hinder the intramolecular cyclization, thereby abolishing or significantly reducing the alkylating activity.

Feature of N-(2'-Chloroethyl) MoietyImpact on Biological ActivityRationale
Chlorine Atom Essential for activityGood leaving group, facilitates aziridinium ion formation.
Ethyl Linker Optimal for activityEnables formation of the reactive three-membered aziridinium ring.
Substitution on the Ethyl Linker Generally reduces activityCan sterically hinder the intramolecular cyclization and subsequent DNA alkylation.

Influence of Heliotridane Scaffold Modifications on Target Engagement and Mechanism of Action

The heliotridane scaffold, a stereoisomer of retronecine, is a pyrrolizidine (B1209537) alkaloid necine base. In N-(2'-Chloroethyl)heliotridane chloride, this scaffold is not merely a carrier for the alkylating group but an integral part of the molecule that influences its physicochemical properties, and potentially its target engagement and mechanism of action.

Modifications to the heliotridane scaffold can impact several aspects of the compound's biological profile:

Lipophilicity and Cell Penetration: The bicyclic ring system of heliotridane imparts a degree of lipophilicity to the molecule, which can facilitate its transport across cell membranes to reach its intracellular target, DNA. Alterations to the scaffold, such as the introduction of hydroxyl or other polar groups, would be expected to decrease lipophilicity and could affect cell uptake.

Reactivity of the Nitrogen Atom: The nucleophilicity of the tertiary nitrogen atom in the heliotridane ring is crucial for the intramolecular formation of the aziridinium ion. Substituents on the scaffold that alter the electron density at this nitrogen would directly impact the rate of activation and, therefore, the alkylating potency.

DNA Binding and Sequence Selectivity: While the primary interaction is the covalent alkylation by the N-(2'-chloroethyl) group, the heliotridane scaffold may contribute to non-covalent interactions with the DNA backbone or within the major or minor grooves. These interactions could influence the sequence selectivity of DNA alkylation. Modifications to the size, shape, and charge distribution of the scaffold could alter these non-covalent interactions and potentially shift the preference for alkylation sites on the DNA.

Modification of Heliotridane ScaffoldPotential Effect on Biological Activity
Introduction of Polar Groups (e.g., -OH)Decreased lipophilicity, potentially reduced cell uptake.
Introduction of Bulky SubstituentsSteric hindrance, may affect DNA accessibility and binding.
Alteration of Ring StereochemistryChanges in the 3D shape, could impact target recognition and binding affinity.

Stereochemical Determinants of Activity and Selectivity

Heliotridane is a chiral molecule, and its stereochemistry is a critical determinant of the biological activity of this compound. The three-dimensional arrangement of the atoms in the heliotridane scaffold can significantly influence its interaction with the chiral DNA double helix.

The orientation of the N-(2'-chloroethyl) group relative to the bicyclic ring system, as dictated by the stereochemistry of the heliotridane core, will affect its accessibility to the nucleophilic sites on DNA bases. Different stereoisomers of this compound would be expected to exhibit different potencies and potentially different DNA alkylation patterns. For instance, one stereoisomer might fit more favorably into the minor groove of DNA, leading to more efficient alkylation of specific guanine (B1146940) residues, while another stereoisomer might be sterically hindered from approaching the same sites. This can lead to stereoselectivity in both the rate and the site of DNA alkylation, which in turn can translate to differences in cytotoxicity and therapeutic index.

Computational Chemistry and Molecular Modeling for SAR/SMR Elucidation

In the absence of extensive experimental data for this compound, computational chemistry and molecular modeling serve as powerful tools to predict its behavior and to understand the structural basis of its activity.

Molecular docking and molecular dynamics (MD) simulations can be employed to model the interaction of this compound with its biological target, DNA.

Molecular Docking: Docking studies can predict the preferred binding modes of the compound within the major or minor grooves of DNA. These studies can help to identify potential non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the heliotridane scaffold and the DNA. By comparing the docking scores and binding poses of different stereoisomers or analogues, it is possible to rationalize differences in their biological activities.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the interaction between this compound and DNA over time. These simulations can model the process of aziridinium ion formation and the subsequent nucleophilic attack by a DNA base, providing insights into the reaction mechanism at an atomic level. MD simulations can also be used to study the conformational changes in DNA that occur upon alkylation and how these changes might affect DNA replication and transcription.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of N-(2'-chloroethyl)heliotridane analogues, a QSAR model could be developed to predict their cytotoxicity based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: Descriptors related to the electronic properties of the molecule, such as partial atomic charges and dipole moment, which can influence the rate of aziridinium ion formation.

Steric: Descriptors that describe the size and shape of the molecule, which can affect its ability to bind to DNA.

Hydrophobic: Descriptors that quantify the lipophilicity of the molecule, which is important for cell membrane permeability.

A robust QSAR model can be a valuable tool for predicting the activity of newly designed analogues, thereby guiding the synthesis of more potent and selective compounds.

Comparative Analysis with Other Alkylating Agents and Analogues

The biological activity of this compound can be better understood by comparing it with other well-characterized alkylating agents and related analogues.

Comparison with Nitrogen Mustards: Nitrogen mustards, such as mechlorethamine (B1211372) and cyclophosphamide, contain the bis(2-chloroethyl)amino group. nih.gov Like this compound, they act by forming an aziridinium ion and alkylating DNA. A key difference is that traditional nitrogen mustards are bifunctional, meaning they have two N-(2'-chloroethyl) groups and can form interstrand cross-links in DNA, which are highly cytotoxic. This compound, being monofunctional, can only form monoadducts with DNA. While monoadducts can also be cytotoxic by causing mutations or stalling DNA replication, they are generally less cytotoxic than interstrand cross-links.

Comparison with other Pyrrolizidine Alkaloid-based Alkylating Agents: The heliotridane scaffold is derived from pyrrolizidine alkaloids, a class of natural products known for their hepatotoxicity upon metabolic activation to alkylating pyrrolic esters. While the mechanism of alkylation is different (pyrrolic esters versus aziridinium ion), the pyrrolizidine scaffold in both cases serves to deliver the alkylating functionality. Comparing the cytotoxicity and target selectivity of this compound with those of activated pyrrolizidine alkaloids could provide insights into the role of the scaffold in directing the biological activity.

Alkylating AgentFunctional GroupFunctionalityPrimary DNA Adducts
This compound N-(2'-chloroethyl)MonofunctionalMonoadducts
Mechlorethamine bis(2-chloroethyl)aminoBifunctionalMonoadducts and Interstrand Cross-links
Cyclophosphamide (activated) Phosphoramide mustardBifunctionalMonoadducts and Interstrand Cross-links
Activated Pyrrolizidine Alkaloids Pyrrolic esterBifunctional (potentially)DNA adducts and cross-links

Preclinical Pharmacological and Biological Investigations in Research Models

In Vitro Cellular Studies

Cell Line-Based Investigations of Cellular Response Pathways

There is no available information regarding the effects of N-(2'-Chloroethyl)heliotridane chloride on cellular response pathways such as cell cycle progression, apoptosis induction, or the DNA damage response in any tested cell lines.

Enzymatic Assays for Mechanism Elucidation

No studies describing the use of enzymatic assays to elucidate the mechanism of action of this compound have been reported.

Target Engagement Studies in Cultured Cells

Information on target engagement studies for this compound in cultured cells is not available in the current body of scientific literature.

In Vivo Research Model Investigations

Pharmacokinetic Profiling in Research Animal Models

There are no published data on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) pathways in any research animal models.

Pharmacodynamic Studies and Target Engagement in Tissues

No pharmacodynamic studies or assessments of target engagement in tissues for this compound have been reported.

Mechanistic Studies on Cellular Processes in Organ Systems

There is currently no available data from preclinical research models detailing the mechanistic studies of this compound on cellular processes in any organ system.

Organ-Specific Effects at the Molecular and Cellular Level

Information regarding the organ-specific effects of this compound at the molecular and cellular level is not present in the available scientific literature.

Analytical and Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Research Matrices (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating N-(2'-Chloroethyl)heliotridane chloride from complex matrices, such as biological fluids or reaction mixtures, and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) and their derivatives. nih.govuva.es For a compound like this compound, reverse-phase HPLC would be the standard approach. Separation is typically achieved on a C18 column with a mobile phase consisting of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.combund.de The acidic modifier helps to protonate the tertiary amine of the heliotridane (B1248650) structure, improving peak shape and retention. Detection can be performed using a Diode Array Detector (DAD), but for higher sensitivity and specificity, coupling to a mass spectrometer is preferred. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for PA analysis, though it often requires derivatization due to the low volatility of many alkaloids. up.ac.zaresearchgate.net For this compound, derivatization might be necessary to improve its thermal stability and volatility for GC analysis. The primary advantage of GC is its high chromatographic resolution. When coupled with a mass spectrometer, it provides detailed structural information based on electron ionization (EI) fragmentation patterns. researchgate.net The choice between HPLC and GC-MS often depends on the specific research question, the complexity of the sample matrix, and the thermal stability of the compound and its metabolites. mdpi.com

Table 1: Comparison of Chromatographic Techniques for Pyrrolizidine Alkaloid Analysis.
TechniqueTypical Stationary PhaseTypical Mobile/Carrier PhaseDetection MethodAdvantagesConsiderations
HPLC/UHPLC-MSReverse Phase (e.g., C18) mdpi.comAcetonitrile/Methanol and Water with Formic Acid or Ammonium Acetate mdpi.comMass Spectrometry (MS/MS) nih.govHigh sensitivity and specificity; suitable for non-volatile and thermally labile compounds; no derivatization needed. mdpi.comIsomers can be difficult to separate chromatographically. mdpi.com
GC-MSCapillary columns (e.g., DB-1701)Inert gas (e.g., Helium) nih.govMass Spectrometry (EI) researchgate.netHigh resolution; provides characteristic fragmentation patterns for identification. up.ac.zaOften requires derivatization for polar or non-volatile compounds; potential for thermal degradation. up.ac.zamdpi.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the complete structural elucidation of novel compounds like PAs. nih.govresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms in the molecule. researchgate.net For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the protons in the heliotridane core and the chloroethyl side chain. ¹³C NMR provides information on the carbon skeleton. up.ac.za These techniques are crucial for confirming the successful synthesis of the target compound and for characterizing any impurities or degradation products. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used both for quantification and structural analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion, which can be diagnostic for specific structural motifs. mjcce.org.mk For PAs, characteristic fragment ions often correspond to the necine base. mjcce.org.mkpcom.edu For instance, retronecine-type PAs frequently show characteristic fragment ions at m/z 120 and 138. mdpi.commjcce.org.mk The fragmentation of this compound would be expected to yield ions corresponding to the heliotridane core and the loss of the chloroethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H, C-N, and C-Cl bonds. researchgate.netnih.gov While less powerful than NMR or MS for complete structural determination, IR is a valuable and rapid technique for confirming the presence of key functional groups and for assessing purity by comparing the spectrum to a reference standard. nih.gov Near-infrared (NIR) spectroscopy has also been explored as a rapid screening method for detecting PA-containing plants. fraunhofer.deopenagrar.de

Development of Assays for Detecting this compound and its Research-Relevant Metabolites in Biological Samples

Detecting and quantifying this compound and its metabolites in biological matrices like blood, plasma, urine, or tissue homogenates is critical for pharmacokinetic and metabolism studies. up.ac.za These assays typically involve sample extraction, cleanup, and analysis by a sensitive chromatographic method.

The process usually begins with sample homogenization followed by extraction. A common method is solvent extraction with an acidified aqueous solution, followed by a cleanup step using solid-phase extraction (SPE). bund.demdpi.com The SPE step is crucial for removing interfering substances from the complex biological matrix. bund.de

LC-MS/MS is the analytical method of choice for this purpose due to its high sensitivity and selectivity. uva.es The assay is often run in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the parent compound and its expected metabolites are monitored. mdpi.com This approach allows for highly specific detection and quantification, even at very low concentrations. researchgate.net The development of such an assay requires the synthesis of analytical standards for the parent compound and its major metabolites.

Table 2: Typical Workflow for Metabolite Detection in Biological Samples.
StepMethodologyPurposeReference
1. Sample PreparationHomogenization of tissue or fluid.Prepare the sample for extraction. mdpi.com
2. ExtractionSolvent extraction, often with acidified methanol/water.Isolate the analytes from the bulk matrix. mdpi.com
3. CleanupSolid-Phase Extraction (SPE) using cartridges like Oasis MCX.Remove interfering compounds to improve sensitivity and accuracy. bund.demdpi.com
4. AnalysisUHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.Separate, detect, and quantify the parent compound and its metabolites with high specificity. mdpi.com

Methodologies for Studying Adduct Formation with DNA and Proteins in Research Settings

As an alkylating agent, this compound is expected to form covalent adducts with nucleophilic sites on macromolecules like DNA and proteins. Studying these adducts is key to understanding its mechanism of toxicity.

DNA Adduct Analysis: The analysis of DNA adducts typically involves isolating DNA from treated cells or tissues, followed by enzymatic hydrolysis to break the DNA down into individual nucleosides. The resulting mixture is then analyzed by highly sensitive LC-MS/MS methods. acs.org This technique can identify and quantify specific adducts, such as those formed on deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA), which are common targets for PAs. acs.orgnih.gov For many PAs, a common set of adducts derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) is formed. acs.orgnih.gov The development of an LC-MS/MS method in selected reaction monitoring (SRM) mode, often using isotopically labeled internal standards, allows for accurate quantification of these adducts even at low in vivo levels. nih.govacs.org

Protein Adduct Analysis: Similar to DNA adducts, protein adducts can serve as biomarkers of exposure and toxicity. jfda-online.commdpi.com One established method for detecting pyrrole-protein adducts involves chemical cleavage of the adduct to release a derivative of the pyrrolic moiety. For instance, treatment with silver nitrate (B79036) (AgNO₃) in ethanol (B145695) can cleave thiol linkages (e.g., from cysteine residues), releasing a stable ethoxy derivative of the DHP core. nih.govnih.gov This derivative is then quantified by LC-MS/MS. This approach has been successfully used to measure pyrrole-protein adducts in blood (plasma and hemoglobin) and liver tissue, providing a means to assess exposure and correlate adduct levels with toxicity. mdpi.comnih.govnih.gov This methodology would be directly applicable to studying protein adduction by this compound following its metabolic activation to a reactive pyrrolic species.

Future Research Directions and Open Questions

Exploration of Novel N-(2'-Chloroethyl)heliotridane Chloride Derivatives as Chemical Probes

A significant area for future research lies in the synthesis and evaluation of novel derivatives of this compound to serve as chemical probes. By systematically modifying the heliotridane (B1248650) core or the chloroethyl side chain, researchers could develop a library of compounds with varied reactivity, selectivity, and physical properties.

Key Research Objectives:

Modulation of Reactivity: The reactivity of the 2-chloroethyl group is crucial for its potential alkylating activity. Future studies could involve the synthesis of analogues with different leaving groups (e.g., bromo, iodo, or mesylate) to fine-tune the electrophilicity and reaction kinetics.

Introduction of Reporter Tags: For use as chemical probes, derivatives could be synthesized to include fluorescent tags, biotin (B1667282) moieties, or photoaffinity labels. These tagged versions would be invaluable for visualizing the subcellular localization of the compound and for identifying its binding partners through pull-down assays and proteomic analysis.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the pyrrolizidine (B1209537) ring could reveal key structural requirements for biological activity. This could involve the introduction of various functional groups at different positions to enhance target affinity and specificity.

Derivative Type Potential Modification Research Goal
Reactivity-ModulatedSubstitution of chloride with bromide or iodideTo tune alkylating potential and reaction kinetics
Fluorescent ProbeConjugation with a fluorophore (e.g., fluorescein, rhodamine)To visualize cellular uptake and distribution
Affinity-Based ProbeIncorporation of a biotin tagTo facilitate pull-down assays for target identification
Photo-Reactive ProbeIntroduction of a photo-activatable group (e.g., benzophenone)To enable covalent cross-linking to interacting biomolecules upon photo-irradiation

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound, the integration of various "omics" technologies will be essential. These high-throughput methods can provide unbiased insights into the compound's mechanism of action at a global level.

Genomics: Techniques like whole-genome sequencing could be employed in model organisms or cell lines to identify genetic factors that confer sensitivity or resistance to the compound.

Transcriptomics: RNA sequencing (RNA-Seq) could reveal changes in gene expression profiles upon treatment, highlighting the cellular pathways that are perturbed.

Proteomics: Mass spectrometry-based proteomics can be used to identify proteins that are differentially expressed or post-translationally modified in response to the compound. Furthermore, chemical proteomics approaches, using probes derived from the parent compound, could directly identify covalent protein targets.

Metabolomics: Analyzing the metabolic fingerprint of cells or organisms treated with the compound could uncover alterations in metabolic pathways, providing further mechanistic clues.

Development of Advanced In Vitro and In Vivo Research Models

The development and utilization of sophisticated research models will be crucial for elucidating the biological activity of this compound in a physiologically relevant context.

3D Cell Culture Models: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids offer a more accurate representation of the in vivo microenvironment. These models can provide better predictions of a compound's efficacy and toxicity.

Genetically Engineered Cell Lines: The use of CRISPR-Cas9 and other gene-editing technologies can facilitate the creation of cell lines with specific gene knockouts or mutations. These models would be instrumental in validating potential drug targets and in understanding mechanisms of resistance.

Animal Models: Should in vitro studies show promise, the development of relevant animal models, such as xenograft models for cancer research, would be a critical next step to evaluate the compound's in vivo efficacy and pharmacokinetic properties.

Elucidation of Unknown Biological Targets and Pathways

A primary objective of future research will be to identify the specific molecular targets and biological pathways modulated by this compound. Given its structure as a potential alkylating agent, DNA and proteins with nucleophilic residues are likely targets.

Potential Methodologies:

Affinity Chromatography: Using an immobilized version of the compound or a derivative to capture interacting proteins from cell lysates.

Computational Modeling and Docking: In silico studies could predict potential binding sites on known protein structures, guiding experimental validation.

Activity-Based Protein Profiling (ABPP): This chemical proteomic technique uses reactive probes to map the active sites of enzymes and other proteins, and could be adapted to identify targets of this compound.

Potential for Derivatization in Materials Science or Analytical Chemistry Research

Beyond its potential biological applications, the unique chemical structure of this compound could be leveraged in other scientific domains.

Materials Science: The pyrrolizidine alkaloid scaffold could be incorporated into polymers or other materials to impart specific properties. The reactive chloroethyl group could be used for covalent attachment to surfaces or for the synthesis of cross-linked materials.

Analytical Chemistry: Derivatization is a common strategy in analytical chemistry to enhance the detection and separation of analytes. researchgate.netmdpi-res.com this compound could potentially be used as a derivatizing agent for compounds containing nucleophilic groups, enabling their analysis by techniques such as HPLC or mass spectrometry. The introduction of the heliotridane moiety could improve chromatographic resolution or ionization efficiency. For instance, similar chloro-containing compounds have been investigated for their relevance in analytical chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2'-Chloroethyl)heliotridane chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between chloroacetyl chloride derivatives and amines. For example, analogous compounds like N-(2-Aminoethyl)-2-chloroacetamide hydrochloride are synthesized by reacting 2-chloroacetyl chloride with ethylenediamine under controlled pH and temperature (10–15°C) to minimize side reactions . Optimization includes using polar solvents (e.g., dichloromethane), inert atmospheres to prevent hydrolysis, and stoichiometric control of reagents. Yield improvements are achieved via slow addition of reactants and post-reaction purification by recrystallization .

Q. Which analytical techniques are most effective for characterizing This compound's structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of chloroethyl and heliotridane moieties by identifying chemical shifts (e.g., CH2_2Cl groups at δ 3.5–4.0 ppm) .
  • Infrared Spectroscopy (IR) : Detects functional groups like C=O (1650–1750 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF, ensuring no residual intermediates .

Q. What safety protocols are critical when handling This compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Fluoropolymer gloves (0.7 mm thickness) for skin protection, full-face respirators with ABEK filters for vapor inhalation risks, and chemical-resistant aprons .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) in干燥, ventilated areas to prevent moisture-induced degradation .
  • Spill Management : Absorb with inert materials (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for This compound synthesis?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst purity, or reaction time. Systematic optimization via Design of Experiments (DoE) is recommended:

  • Parameter Screening : Use fractional factorial designs to identify critical factors (e.g., temperature, molar ratios).
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
  • Cross-Validation : Compare results with literature using identical reagents (e.g., HPLC-grade solvents) and standardized protocols .

Q. What experimental strategies are effective for studying This compound's interaction with biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., acetylcholinesterase inhibition studies).
  • Molecular Docking Simulations : Predict binding affinities with software like AutoDock Vina, validated by crystallographic data .
  • Metabolic Stability Tests : Incubate with liver microsomes and quantify degradation via LC-MS to assess pharmacokinetic properties .

Q. How can stability issues of This compound under varying pH conditions be addressed?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at pH 2–12. Buffer systems (phosphate/citrate) maintain pH stability .
  • Stabilizer Screening : Add antioxidants (e.g., BHT) or cyclodextrins to encapsulate the compound and reduce hydrolysis .
  • Thermodynamic Analysis : Calculate activation energy (EaE_a) using Arrhenius plots to predict shelf-life under storage conditions .

Q. What statistical approaches are recommended for validating contradictory biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies and apply random-effects models to account for heterogeneity .
  • Bland-Altman Plots : Assess agreement between assays (e.g., in vitro vs. in vivo results).
  • Multivariate Regression : Identify confounding variables (e.g., cell line variability, solvent effects) impacting activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.